molecular formula C10H11BrN2O3S B2478069 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922133-88-8

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2478069
CAS No.: 922133-88-8
M. Wt: 319.17
InChI Key: SIJDTWWMVZVOSH-UHFFFAOYSA-N
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Description

The compound “1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a derivative of tetrahydroquinoline, which is a type of heterocyclic compound . Tetrahydroquinolines are known to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have a melting point of >195°C and are slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The bromination reaction of 1,2,3,4-tetrahydroquinoline has been studied for efficient and selective synthesis of quinoline derivatives, including 6-bromo-1,2,3,4-tetrahydroquinolines, which are valuable in synthetic chemistry (Şahin et al., 2008).
  • Research on bromination of highly unsaturated trifluoromethanesulfonamide derivatives indicates the formation of various brominated products, demonstrating the chemical reactivity of bromine in different molecular environments (Shainyan et al., 2015).

Pharmaceutical Applications

  • Quinoline derivatives, including those involving bromination, have been synthesized as potential antimicrobial and antimalarial agents. This includes the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives (Parthasaradhi et al., 2015).

Catalytic and Electrochemical Applications

  • Methane generation from CO2 using molecular rhenium catalysts has been studied, where the rhenium tricarbonyl complexes coordinated by diimine ligands including quinoline derivatives are used. These complexes catalyze the reduction of CO2 to methane (Nganga et al., 2021).

Synthesis of Novel Compounds

  • Novel synthesis methods have been developed for quinoline derivatives, like the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline leading to various methanesulfonyl-tetrahydrocarbazoles (Gataullin et al., 2003).
  • Optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis has been synthesized, showing response to methane sulfonic acid in terms of lowering the barrier to rotation around the chiral axis (Suzuki et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some tetrahydroquinoline derivatives are known to act as potent phosphodiesterase inhibitors .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the interesting biological activities of tetrahydroquinoline derivatives, it could be a promising area for future research .

Properties

IUPAC Name

1-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-6-17(15,16)13-8-2-3-9-7(5-8)1-4-10(14)12-9/h2-3,5,13H,1,4,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJDTWWMVZVOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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